Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate is an organic compound that belongs to the class of esters It features a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring The compound is characterized by the presence of ethyl, sulfanyl, and propanoate groups attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with ortho esters and ammonium acetate.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline derivative with a suitable thiol reagent under basic conditions.
Esterification: The final step involves the esterification of the resulting sulfanyl-quinazoline derivative with ethyl propanoate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, alkoxides)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
1-(4,6,7-trimethylquinazolin-2-yl)guanidine: A compound with a similar quinazoline core but different functional groups.
Uniqueness
Ethyl 3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]propanoate is unique due to the presence of the sulfanyl group attached to the quinazoline core, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-20-15(19)6-7-21-16-17-12(4)13-8-10(2)11(3)9-14(13)18-16/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKCLIUERSCZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC(=C2C=C(C(=CC2=N1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.